molecular formula C20H42BrNO2 B14306754 N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide CAS No. 112453-51-7

N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide

Cat. No.: B14306754
CAS No.: 112453-51-7
M. Wt: 408.5 g/mol
InChI Key: LTLHQIPLNKUUSE-UHFFFAOYSA-M
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Description

N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological membranes and its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide typically involves the reaction of dodecylamine with butyric anhydride to form the intermediate compound. This intermediate is then reacted with 2-bromoethyl butyrate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same chemical reactions but is optimized for large-scale production with enhanced safety measures and environmental controls.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The bromide ion in the compound can be substituted with other nucleophiles like hydroxide ions, leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Alcohols.

Scientific Research Applications

N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is widely used in scientific research due to its surfactant properties. Some of its applications include:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of biological membranes and their interactions with different compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.

    Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide involves its interaction with biological membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing its permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium chloride
  • N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium iodide

Uniqueness

N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is unique due to its specific bromide ion, which imparts distinct chemical properties compared to its chloride and iodide counterparts. The bromide ion influences the compound’s reactivity and interaction with other molecules, making it suitable for specific applications in research and industry.

Properties

CAS No.

112453-51-7

Molecular Formula

C20H42BrNO2

Molecular Weight

408.5 g/mol

IUPAC Name

2-butanoyloxyethyl-dodecyl-dimethylazanium;bromide

InChI

InChI=1S/C20H42NO2.BrH/c1-5-7-8-9-10-11-12-13-14-15-17-21(3,4)18-19-23-20(22)16-6-2;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

LTLHQIPLNKUUSE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC(=O)CCC.[Br-]

Origin of Product

United States

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